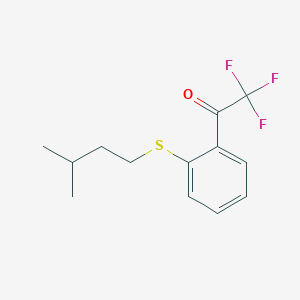

2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC13535793

Molecular Formula: C13H15F3OS

Molecular Weight: 276.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15F3OS |

|---|---|

| Molecular Weight | 276.32 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-[2-(3-methylbutylsulfanyl)phenyl]ethanone |

| Standard InChI | InChI=1S/C13H15F3OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | IERKTUOFPOMYMR-UHFFFAOYSA-N |

| SMILES | CC(C)CCSC1=CC=CC=C1C(=O)C(F)(F)F |

| Canonical SMILES | CC(C)CCSC1=CC=CC=C1C(=O)C(F)(F)F |

Introduction

Structural and Chemical Identity of 2,2,2-Trifluoroacetophenone

Molecular Framework and Key Properties

2,2,2-Trifluoroacetophenone (C₈H₅F₃O) consists of a benzene ring bonded to a trifluoromethyl ketone group. Its molecular weight is 174.12 g/mol, with a density of 1.3±0.1 g/cm³ and a boiling point of 165.5±0.0°C . The trifluoromethyl group significantly enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles such as thiols or amines .

Physicochemical Characteristics

Synthesis Pathways for Trifluoroacetophenone Derivatives

Etherification and Functionalization Strategies

The patent CN1962603A details methods for synthesizing 2-(2,2,2-trifluoroethoxy)phenol, highlighting phase-transfer catalysis (e.g., tetrabutylammonium bromide) under alkaline conditions . Although this route focuses on ethoxy groups, analogous strategies could apply to introducing iso-pentylthio moieties. Key steps include:

-

Nucleophilic Substitution: Reacting o-nitrohalobenzenes with trifluoroethanol or thiols.

-

Reduction: Converting nitro groups to amines using catalysts like palladium carbon or iron powder.

-

Diazotization and Hydroxylation: Generating phenolic groups via diazonium intermediates .

Hypothetical Synthesis of 2'-(Iso-Pentylthio)-2,2,2-Trifluoroacetophenone

While no direct method is documented, a plausible route involves:

-

Thiol-Ether Formation: Reacting 2-chloro-2,2,2-trifluoroacetophenone with iso-pentylthiol (HS-CH₂CH(CH₂CH₃)₂) in the presence of a base (e.g., NaOH) and phase-transfer catalyst .

-

Conditions: 0–100°C, polar aprotic solvents (e.g., DMF), yielding the thioether via SN2 displacement.

Physicochemical Properties of 2'-(Iso-Pentylthio)-2,2,2-Trifluoroacetophenone

Predicted Characteristics

Based on the parent compound and similar thioethers:

-

Molecular Formula: C₁₂H₁₃F₃OS

-

Molecular Weight: ~262.3 g/mol

-

Boiling Point: Estimated 200–220°C (higher than 2,2,2-trifluoroacetophenone due to increased molecular weight).

-

Lipophilicity: LogP ~3.5 (enhanced by the iso-pentylthio group) .

Stability and Reactivity

-

The thioether linkage may confer resistance to hydrolysis compared to oxygen ethers.

-

Electrophilic carbonyl remains reactive toward Grignard reagents or reducing agents (e.g., LiAlH₄).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume